molecular formula C9H10N2O3 B14823885 2-Amino-3-cyclopropoxyisonicotinic acid

2-Amino-3-cyclopropoxyisonicotinic acid

Cat. No.: B14823885
M. Wt: 194.19 g/mol
InChI Key: JGYAUROOKQEAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyclopropoxyisonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2, a cyclopropoxy group at position 3, and a carboxylic acid group at position 2. The cyclopropoxy moiety introduces unique steric and electronic properties due to the strained three-membered cyclopropane ring, which enhances rigidity and metabolic stability compared to larger alkyl or aryl substituents . This compound is of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators, as its structure allows for tailored interactions with biological targets .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-3-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c10-8-7(14-5-1-2-5)6(9(12)13)3-4-11-8/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

JGYAUROOKQEAPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxyisonicotinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of 3-isonicotinic acid derivatives followed by amination. The reaction typically requires a cyclopropanating agent such as diazomethane or a cyclopropyl halide in the presence of a base. The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and cyclopropoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-cyclopropoxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of 2-amino-3-cyclopropoxyisonicotinic acid, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, pharmacological properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Unique Features Biological/Pharmacological Impact
This compound Cyclopropoxy, amino, carboxylic acid High rigidity due to cyclopropane; balanced solubility and metabolic stability Potential enzyme inhibition, drug candidate development
2-(Dimethylamino)isonicotinic acid Dimethylamino group Enhanced lipophilicity; varied pharmacokinetics Antimicrobial and anticancer research
2-(Cyclopropylamino)nicotinic acid Cyclopropylamino group Reduced steric hindrance compared to cyclopropoxy; altered binding affinity Studied for solubility-dependent activity
2-Amino-3-cyclohexylpropanoic acid Cyclohexyl group Larger hydrophobic substituent; lower metabolic stability Neurotransmitter precursor applications
2-(3-Cyanophenyl)isonicotinic acid Cyanophenyl substitution Strong electron-withdrawing effects; increased reactivity Materials science and catalysis
3-Amino-2-(dimethylamino)isonicotinic acid Dimethylamino, carboxylic acid Dual functional groups for coordination chemistry Metal complex synthesis; anticancer studies

Key Differentiators of this compound

Cyclopropoxy vs. Cyclohexyl/Alkyl Groups: The cyclopropoxy group provides a unique combination of steric bulk and electronic effects. Unlike bulkier cyclohexyl substituents (e.g., in 2-amino-3-cyclohexylpropanoic acid), the cyclopropane ring’s strain enhances binding specificity to target proteins while maintaining moderate solubility .

Amino-Carboxylic Acid Synergy: The juxtaposition of amino and carboxylic acid groups on the pyridine scaffold enables pH-dependent ionization, improving solubility in physiological environments compared to non-ionizable analogs like 2-methylisonicotinic acid .

Metabolic Stability: Cyclopropoxy substitution reduces susceptibility to oxidative metabolism compared to allyl or diallyl groups (e.g., 2-(allylamino)isonicotinic acid), prolonging half-life in vivo .

Electronic Effects: The electron-donating cyclopropoxy group contrasts with electron-withdrawing substituents (e.g., cyano in 2-(3-cyanophenyl)isonicotinic acid), leading to distinct reactivity in synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.